
1,3-Bis(4-methoxyphenyl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-methoxyphenyl)but-2-en-1-one is an organic compound known for its interesting structural and chemical properties It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(4-methoxyphenyl)but-2-en-1-one can be synthesized through the aldol condensation reaction. This reaction involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone under basic conditions. The reaction typically proceeds as follows:
Preparation of p-anisaldehyde solution: Dissolve p-anisaldehyde in acetone.
Addition of base: Add a solution of potassium hydroxide to the mixture while stirring.
Reaction: Allow the reaction to proceed for about 20 minutes.
Precipitation: Add water to the reaction mixture to precipitate the product.
Filtration and purification: Filter the solid product, wash with water, and recrystallize from ethanol.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the aldol condensation process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-methoxyphenyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(4-methoxyphenyl)but-2-en-1-one has several scientific research applications:
Materials Science: It is used in the development of nonlinear optical materials due to its high second harmonic generation efficiency.
Chemistry: The compound serves as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-methoxyphenyl)but-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can participate in Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial for its biological and chemical activities. Additionally, the methoxy groups on the phenyl rings can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-methylphenyl)-2-propen-1-one: Similar structure but with methyl groups instead of methoxy groups.
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Contains chlorophenyl and hydroxyphenyl groups.
1,3-Bis(4-methoxyphenyl)prop-2-en-1-one: A closely related compound with a similar backbone.
Uniqueness
1,3-Bis(4-methoxyphenyl)but-2-en-1-one is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its electronic properties and reactivity. This makes it particularly valuable in applications requiring high nonlinear optical properties and specific chemical reactivity.
Propiedades
Número CAS |
61000-04-2 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
1,3-bis(4-methoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C18H18O3/c1-13(14-4-8-16(20-2)9-5-14)12-18(19)15-6-10-17(21-3)11-7-15/h4-12H,1-3H3 |
Clave InChI |
WGRIEPVIFFQACJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedioate](/img/structure/B14595971.png)
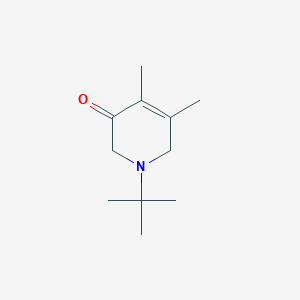
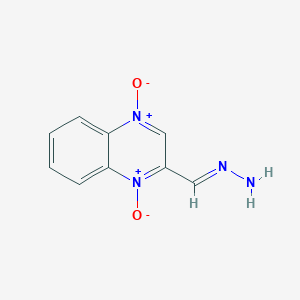
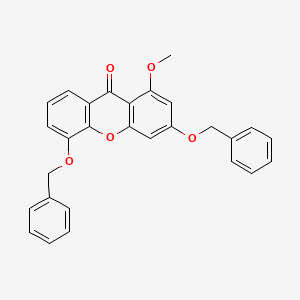

![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
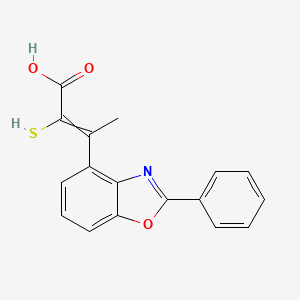
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
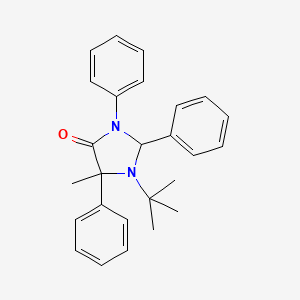
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)
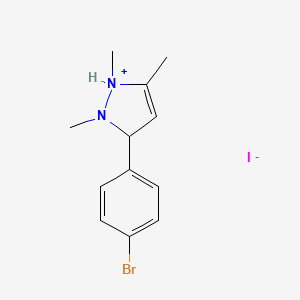
![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)

